2-(4-Methyl-5-phenyl-1H-pyrazol-1-yl)-1,2-diphenylethan-1-one
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Overview
Description
ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- typically involves the condensation of appropriate ketones and hydrazines under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-5-pyrazolone
- 4-Methyl-1-phenyl-3-pyrazolidinone
Uniqueness
ETHANONE,2-(4-METHYL-5-PHENYL-1H-PYRAZOL-1-YL)-1,2-DIPHENYL- is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other pyrazole derivatives.
Properties
CAS No. |
63570-08-1 |
---|---|
Molecular Formula |
C24H20N2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(4-methyl-5-phenylpyrazol-1-yl)-1,2-diphenylethanone |
InChI |
InChI=1S/C24H20N2O/c1-18-17-25-26(22(18)19-11-5-2-6-12-19)23(20-13-7-3-8-14-20)24(27)21-15-9-4-10-16-21/h2-17,23H,1H3 |
InChI Key |
XVEFTMKDXXERIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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